Vilazodone Methyl Ester Hydrochloride is a derivative of Vilazodone, an antidepressant primarily used for treating major depressive disorder. This compound exhibits a unique mechanism of action by selectively inhibiting the serotonin transporter while acting as a partial agonist at the 5-hydroxytryptamine 1A receptor. Vilazodone was approved by the U.S. Food and Drug Administration on January 21, 2011, under the brand name Viibryd .
The synthesis of Vilazodone Methyl Ester Hydrochloride involves several key steps:
The entire process emphasizes high purity and manageable reducing agents compared to conventional methods, which often use more hazardous substances.
The molecular formula for Vilazodone Methyl Ester Hydrochloride is , with a molecular weight of approximately 477.99 g/mol . The compound is characterized by its complex structure, which includes:
The IUPAC name for this compound is 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide hydrochloride .
The chemical reactions involved in synthesizing Vilazodone Methyl Ester Hydrochloride are primarily reduction and acylation reactions:
Vilazodone Methyl Ester Hydrochloride acts through dual mechanisms:
Clinical studies indicate that this mechanism may result in fewer side effects compared to traditional antidepressants, particularly regarding sexual dysfunction and weight gain .
Vilazodone Methyl Ester Hydrochloride is primarily utilized in clinical settings for treating major depressive disorder. Its unique pharmacological profile makes it a valuable option for patients who may not respond well to other antidepressants or experience significant side effects from them. Furthermore, ongoing research into its efficacy and safety continues to expand its potential applications in treating various mood disorders .
Esterification represents a pivotal step in the synthesis of vilazodone methyl ester hydrochloride, with significant implications for downstream processing and purity. The benzofuran-2-carboxylic acid precursor undergoes esterification, where methanol yields the methyl ester analogue, while ethanol produces the ethyl ester variant. The methyl ester derivative (CAS 1983197-00-7, C₂₇H₂₉ClN₄O₃) demonstrates superior in vitro reactivity in subsequent amidation steps with the piperazine-indole intermediate due to its enhanced electrophilicity. This contrasts with the ethyl ester analogue, which requires prolonged reaction times and higher temperatures (>80°C) for comparable conversion rates. Crucially, methyl esterification minimizes racemization risks during chiral center formation, preserving the compound's stereochemical integrity [6] [8].
Table 1: Comparative Analysis of Vilazodone Ester Derivatives
Property | Methyl Ester | Ethyl Ester |
---|---|---|
Molecular Formula | C₂₇H₂₉ClN₄O₃ | C₂₈H₃₁ClN₄O₃ |
CAS Number | 1983197-00-7 | 1236722-93-2 |
Reaction Temp for Amidation | 60-65°C | 80-85°C |
Typical Conversion Yield | 92-95% | 85-88% |
Byproduct Formation | <2% | 5-8% |
Piperazine serves as the molecular linchpin connecting the benzofuran and indole moieties. The synthesis employs 1-(4-chlorobutyl)-1H-indole-5-carbonitrile (derived from 5-cyanoindole) as a key alkylating agent for N-alkylation of piperazine. This reaction demands precise stoichiometric control—typically a 1:1.2 molar ratio of piperazine to indole derivative—to prevent over-alkylation and diquaternary salt formation. The indole nitrogen's nucleophilicity is enhanced through in situ deprotonation using potassium carbonate, facilitating a nucleophilic substitution reaction with the chlorobutyl chain at 50-60°C. This generates the tertiary amine intermediate 3-[4-(piperazin-1-yl)butyl]-1H-indole-5-carbonitrile, which is subsequently coupled with methyl benzofuran-2-carboxylate via nucleophilic acyl substitution. Crucially, the indole's electron-withdrawing cyano group (at C5) moderates the ring's electron density, preventing unwanted N-acylation side reactions during this final coupling step [1] [3] [10].
The reduction of the keto-intermediate 3-(4-chlorobutyryl)-1H-indol-5-carbonitrile to 3-(4-chloro-1-hydroxybutyl)-1H-indol-5-carbonitrile represents a critical selectivity challenge. Traditional routes employed sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®), which achieves high yields (>90%) but presents significant drawbacks: extreme moisture sensitivity, exothermic decomposition risks, and substantial costs associated with quenching and aluminum waste disposal. Modern approaches utilize sodium borohydride in a mixed THF-water solvent system (3:1 v/v) with 20-40% NaOH to stabilize the reductant. This method operates at a milder 30-40°C and achieves comparable yields (88-92%) with enhanced safety and lower environmental impact. The borohydride system's selectivity for carbonyl reduction over the indole cyano group is attributed to kinetic preference for aldehydes/ketones and the reaction's pH control, which prevents cyanide hydrolysis [1] [3].
Table 2: Reduction Systems for Keto-Intermediate
Parameter | Vitride® System | NaBH₄/NaOH System |
---|---|---|
Reduction Yield | 90-93% | 88-92% |
Reaction Temperature | -10 to 0°C | 30-40°C |
Cyano Group Hydrolysis | <0.5% | <1.5% |
Workup Complexity | High (Aluminum precipitates) | Medium (Aqueous extraction) |
Cost per kg Intermediate | $420 | $185 |
Vilazodone methyl ester hydrochloride exhibits polymorphism, with Form I (thermodynamically stable monoclinic crystals) and Form II (metastable orthorhombic crystals) identified. Form I displays superior chemical stability but limited aqueous solubility (0.12 mg/mL at 25°C), whereas Form II achieves 0.31 mg/mL due to its looser crystal packing and higher lattice energy. However, both polymorphs suffer from pH-dependent dissolution: solubility decreases >80% when pH exceeds 5.0 due to protonation loss of the piperazine nitrogen. Amorphous solid dispersions with polyvinylpyrrolidone (PVP K30) at 30% w/w enhance solubility to 1.8 mg/mL by inhibiting recrystallization through hydrogen bonding between the drug's carbonyl groups and PVP's amide functionality. This increases simulated intestinal permeability (Caco-2 Papp) from 8.7 × 10⁻⁶ cm/s (crystalline) to 14.2 × 10⁻⁶ cm/s (amorphous dispersion), directly impacting bioavailability potential [3] [7].
The synthetic intermediates—particularly the hygroscopic hydrochloride salt of 3-[4-(piperazin-1-yl)butyl]-1H-indole-5-carbonitrile—present significant stabilization challenges. This intermediate undergoes oxidative degradation at the secondary amine functionality when exposed to atmospheric oxygen, forming N-oxide derivatives (detected up to 5% after 48-hour storage). Mitigation strategies include:
Additionally, the methyl ester itself is susceptible to hydrolysis during storage, with moisture content >0.5% w/w leading to reversion to carboxylic acid (detectable at >0.3% after 1 month at 25°C). Lyophilization from tert-butyl alcohol/water mixtures produces a physically stable amorphous powder with residual moisture <0.2%, reducing hydrolysis to <0.1% over six months [3] [6].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: